ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

Catalog No.
S11307611
CAS No.
M.F
C10H15N3O3
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

Product Name

ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate

IUPAC Name

ethyl 4-(3-carbamoylpyrazol-1-yl)butanoate

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C10H15N3O3/c1-2-16-9(14)4-3-6-13-7-5-8(12-13)10(11)15/h5,7H,2-4,6H2,1H3,(H2,11,15)

InChI Key

AVMHFLZHVJXKHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C(=O)N

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is a chemical compound characterized by its unique structure, which includes a pyrazole ring and a butanoate moiety. The compound features a carbamoyl group attached to the pyrazole, enhancing its potential reactivity and biological activity. The general formula can be represented as C11_{11}H14_{14}N2_{2}O3_{3}.

  • Reduction: The carbamoyl group can be reduced to form an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: The ester functional group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
  • Substitution: The compound may participate in nucleophilic substitution reactions, where nucleophiles can displace the ethyl group.

Common reagents for these reactions include:

  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
  • Substitution: Various nucleophiles (amines, alcohols) in suitable solvents.

The biological activity of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is linked to its structural components. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The presence of the carbamoyl group may enhance interactions with biological targets, potentially leading to inhibitory effects on specific enzymes or receptors.

Research indicates that compounds with similar structures can exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

The synthesis of ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved by reacting hydrazine with a β-ketoester under acidic conditions.
  • Carbamoylation: The resultant pyrazole is treated with an isocyanate to introduce the carbamoyl group at the 3-position.
  • Esterification: Finally, the butanoic acid moiety is esterified with ethanol in the presence of an acid catalyst to yield the final product.

These steps highlight the importance of controlling reaction conditions to ensure high yields and purity of the desired compound.

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for various therapeutic areas.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules or other pyrazole derivatives.
  • Research Tool: The compound may be used in biochemical assays to study enzyme inhibition or receptor interactions.

Interaction studies involving ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate are essential for understanding its mechanism of action. Preliminary studies may focus on:

  • Enzyme Inhibition: Assessing how the compound interacts with specific enzymes can provide insights into its potential therapeutic effects.
  • Protein-Ligand Binding: Investigating binding affinities and kinetics with target proteins can elucidate its biological significance.

Such studies are crucial for evaluating the compound's efficacy and safety profile in potential therapeutic applications.

Several compounds share structural characteristics with ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate. Here are some notable examples:

Compound NameStructureUnique Features
Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoateContains an amino group instead of a carbamoyl groupPotentially different biological activity due to amino substitution
Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoateMethyl group at the 3-positionVariation in lipophilicity and reactivity
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoateNitro group at the 3-positionEnhanced electron-withdrawing properties affecting reactivity

Uniqueness

Ethyl 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoate is unique due to its combination of both carbamoyl and pyrazole functionalities. This distinct arrangement allows for diverse chemical reactivity and potential interactions with biological systems, setting it apart from similar compounds that lack one or both of these features. Its unique structural attributes suggest promising avenues for research and application in medicinal chemistry and related fields.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.11134135 g/mol

Monoisotopic Mass

225.11134135 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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